

Application Notes and Protocols: Lentiviral Overexpression of ERG in Cancer Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCD38

Cat. No.: B609494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ETS-related gene (ERG) is a member of the ETS family of transcription factors and is a key regulator of embryonic development, cell proliferation, differentiation, and angiogenesis. In a significant subset of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 promoter with the ERG gene, resulting in the overexpression of a truncated or full-length ERG protein.^{[1][2][3]} This aberrant expression is implicated in tumorigenesis and disease progression by impacting various cellular processes including cell migration, invasion, and proliferation.^{[4][5][6][7]} Lentiviral-mediated gene overexpression is a powerful tool to study the functional consequences of elevated ERG levels in cancer cell lines, providing a stable and efficient method for long-term gene expression.

These application notes provide a detailed, representative protocol for the lentiviral overexpression of ERG in a cancer cell line, using NCI-H38 as a placeholder example. Due to the lack of specific literature for NCI-H38, this protocol is a composite based on established lentiviral transduction methods for various mammalian cell lines.^{[8][9]} Also included are representative data tables and a diagram of the ERG signaling pathway to guide experimental design and interpretation.

Data Presentation

Overexpression of ERG is known to modulate the expression of various downstream target genes involved in cell motility and proliferation. The following tables represent expected quantitative outcomes from experiments involving the lentiviral overexpression of ERG.

Table 1: Representative Quantitative PCR (qPCR) Analysis of ERG and Downstream Target Gene Expression

Gene	Fold Change (ERG Overexpression vs. Control)	P-value
ERG	16.0	< 0.01
MMP7	3.5	< 0.05
OPN	2.8	< 0.05
SEPT9	4.2	< 0.01
E-Cadherin	0.4	< 0.05

Data is hypothetical and based on trends reported in the literature.[\[5\]](#)

Table 2: Representative Cell Proliferation and Invasion Assay Results

Condition	Relative Cell Proliferation (OD 570nm)	Relative Cell Invasion (Fold Change)
Control (Empty Vector)	1.00 ± 0.12	1.00 ± 0.25
ERG Overexpression	1.85 ± 0.21	3.20 ± 0.45

Data is hypothetical and represents typical results observed in functional assays upon ERG overexpression.

Experimental Protocols

This section details the necessary protocols for lentiviral production and subsequent transduction of a target cancer cell line to achieve stable ERG overexpression.

Protocol 1: Lentiviral Vector Production in HEK293T Cells

This protocol describes the generation of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

- HEK293T cells
- DMEM with 10% Fetal Bovine Serum (FBS)
- Opti-MEM I Reduced Serum Medium
- Lentiviral transfer plasmid containing ERG cDNA (pLenti-ERG-RFP) and a control vector (pLenti-RFP)
- Packaging plasmids (e.g., psPAX2)
- Envelope plasmid (e.g., pMD2.G)
- Transfection reagent (e.g., Lipofectamine 2000 or PEI)
- 0.45 µm syringe filters
- Sterile polypropylene tubes

Procedure:

- Cell Seeding: The day before transfection, seed 6×10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
- Transfection Complex Preparation:
 - In a sterile tube, dilute the plasmids: 10 µg of pLenti-ERG-RFP, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.

- In a separate sterile tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
- Combine the diluted plasmids and the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
- Transfection: Replace the media on the HEK293T cells with 8 mL of fresh, pre-warmed DMEM with 10% FBS. Add the transfection complex dropwise to the cells.
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
- Harvesting Viral Supernatant:
 - At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile polypropylene tube.
 - Add 10 mL of fresh DMEM with 10% FBS to the cells and return them to the incubator.
 - At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
- Viral Particle Filtration and Storage:
 - Centrifuge the collected supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.
 - Filter the supernatant through a 0.45 µm syringe filter.
 - Aliquot the viral supernatant and store it at -80°C.

Protocol 2: Lentiviral Transduction of NCI-H38 Cells

This protocol outlines the steps for transducing the target cancer cell line with the produced lentiviral particles.

Materials:

- NCI-H38 cells
- RPMI-1640 with 10% FBS

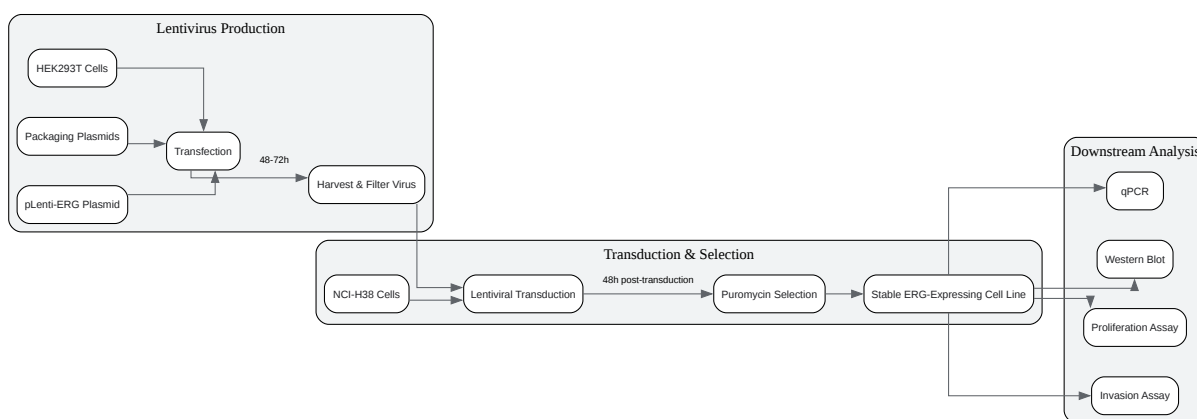
- Lentiviral particles (pLenti-ERG-RFP and pLenti-RFP control)
- Polybrene (8 mg/mL stock)
- Puromycin (for selection, concentration to be determined)

Procedure:

- Cell Seeding: The day before transduction, seed 2×10^5 NCI-H38 cells per well in a 6-well plate in RPMI-1640 with 10% FBS.
- Transduction:
 - On the day of transduction, remove the media from the cells.
 - Add 1 mL of fresh RPMI-1640 with 10% FBS.
 - Add Polybrene to a final concentration of 8 μ g/mL.
 - Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection, MOI, by titration).
 - Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
- Media Change: After 24 hours, remove the virus-containing media and replace it with fresh RPMI-1640 with 10% FBS.
- Selection of Transduced Cells:
 - 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the media. The optimal puromycin concentration should be determined beforehand with a kill curve.
 - Replace the media with fresh puromycin-containing media every 2-3 days until non-transduced control cells are eliminated.
- Expansion of Stable Cell Line: Expand the surviving, stably transduced cells for downstream experiments. Confirm ERG overexpression by qPCR and Western blotting.

Visualizations

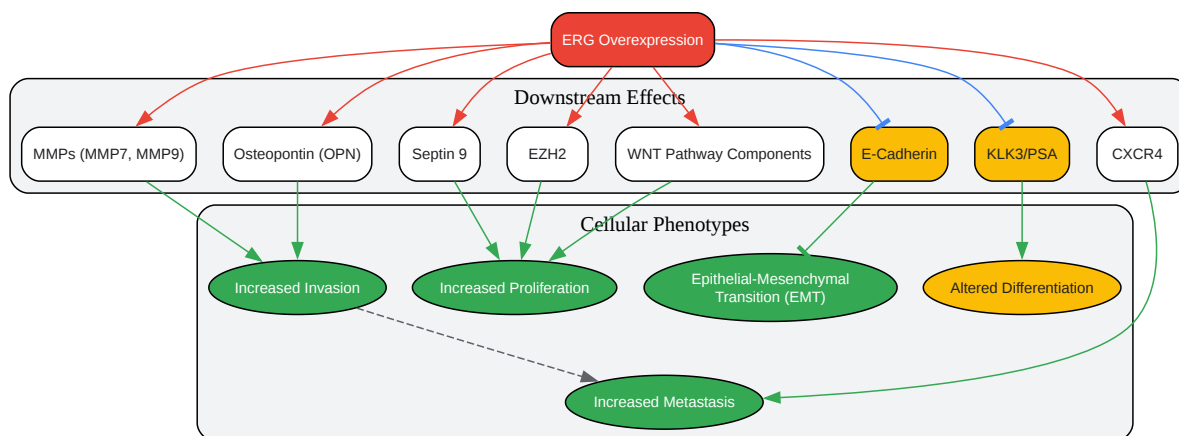
ERG Overexpression Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for lentiviral overexpression of ERG and subsequent analysis.

ERG Signaling Pathway in Cancer



[Click to download full resolution via product page](#)

Caption: Simplified ERG signaling pathway in cancer progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Expression of ERG protein in prostate cancer: variability and biological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The transcription factor ERG increases expression of neurotransmitter receptors on prostate cancer cells [dash.harvard.edu]
- 3. The transcription factor ERG increases expression of neurotransmitter receptors on prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of ERG expression and its splice isoforms in formalin-fixed, paraffin-embedded prostate cancer samples: association with seminal vesicle invasion and biochemical recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. addgene.org [addgene.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral Overexpression of ERG in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#lentiviral-overexpression-of-erg-in-ncd38-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com